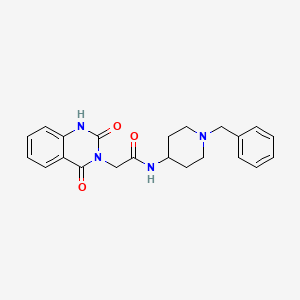

N-(1-benzylpiperidin-4-yl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

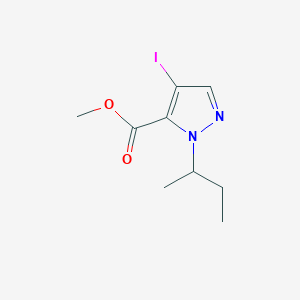

The compound N-(1-benzylpiperidin-4-yl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, also known as BQCA, is a synthetic chemical that has been extensively studied in scientific research. BQCA is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is a type of receptor that is involved in various physiological processes in the body. In

Applications De Recherche Scientifique

Anticonvulsant Activity

Research focused on the synthesis of 1-benzylsubstituted derivatives of quinazolin-3-yl acetamide aimed at evaluating their affinity to GABAergic biotargets and anticonvulsant activity. Despite a comprehensive synthesis approach and docking studies to predict activity, the synthesized substances did not exhibit significant anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice. This outcome suggests a specific role of the NHCO cyclic fragment in anticonvulsant activity, emphasizing the need for further structural optimization for potential anticonvulsant applications (El Kayal et al., 2022).

Antitumor and Antimicrobial Activities

Another study synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating remarkable broad-spectrum antitumor activity. The compounds were significantly potent compared to the positive control, 5-FU, across various cancer cell lines. Molecular docking studies showed similar binding modes to key biomolecular targets, suggesting these compounds as promising leads for anticancer drug development (Al-Suwaidan et al., 2016).

DNA Interaction Studies

Further exploration into quinazolin-4(3H)-one derivatives revealed their potential in DNA interaction studies. Specifically, derivatives exhibited photo-activity towards plasmid DNA under UV irradiation, indicating their applicability in developing photo-chemotherapeutic agents. The study's findings highlight the quinazolinone scaffold's versatility in pharmacological applications, including anticancer and antimicrobial activities (Mikra et al., 2022).

Acetylcholine Esterase Inhibition

Quinazolin-4-amines were evaluated for their potential as acetylcholine esterase inhibitors, demonstrating significant inhibition alongside promising DPPH scavenging effects. This dual activity suggests their utility in developing therapeutic agents for diseases associated with oxidative stress and cholinergic dysfunction, such as Alzheimer's disease (Lan et al., 2020).

Antimicrobial and Quantum Calculations

The antimicrobial activity and quantum calculations on novel sulphonamide derivatives highlighted the synthesis of compounds with good antimicrobial potency. Computational and experimental correlation provided insight into the structural basis of antimicrobial activity, suggesting a promising direction for designing new antimicrobial agents (Fahim & Ismael, 2019).

Propriétés

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c27-20(15-26-21(28)18-8-4-5-9-19(18)24-22(26)29)23-17-10-12-25(13-11-17)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,23,27)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWXAGJZODGJHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide](/img/structure/B2689867.png)

![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2689874.png)

![4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline](/img/structure/B2689879.png)

![9-(3-Methylpiperidin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2689880.png)

![5-Methyl-7-(thiophen-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2689881.png)

![2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2689883.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2689885.png)